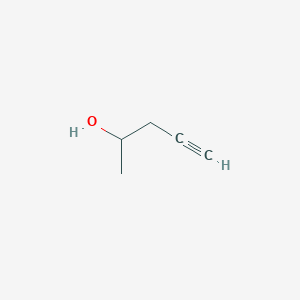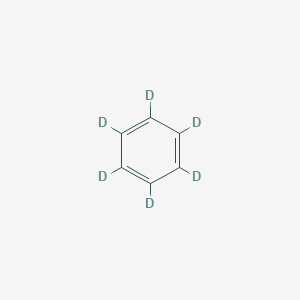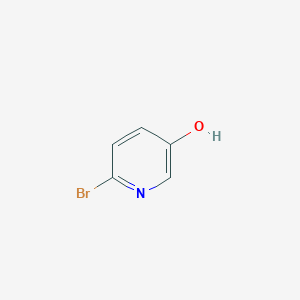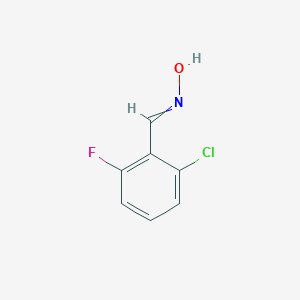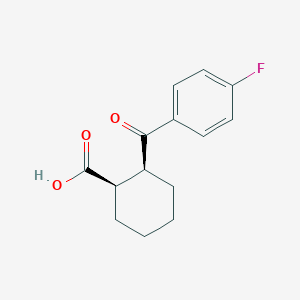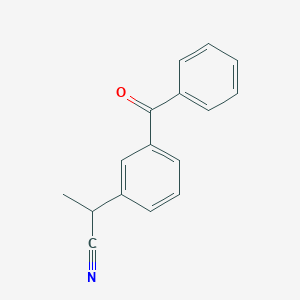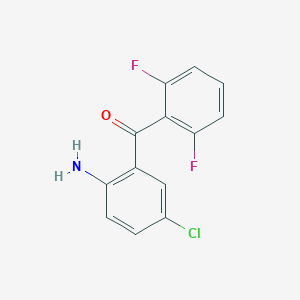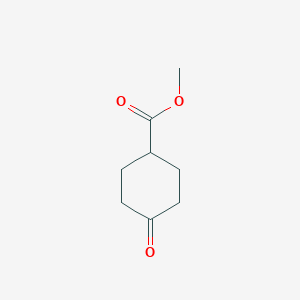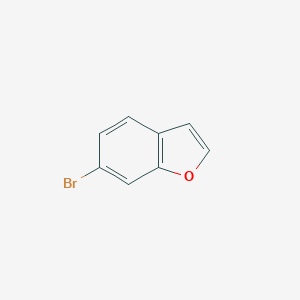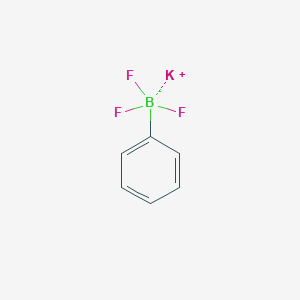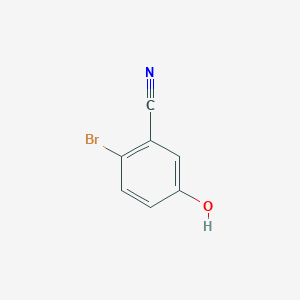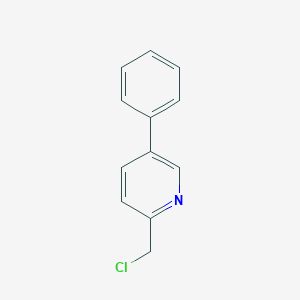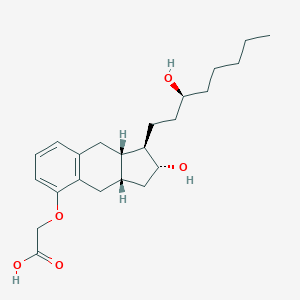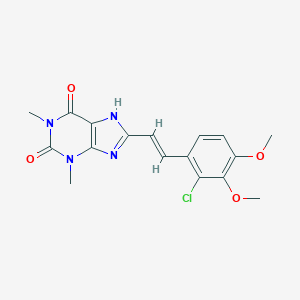
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline, also known as LUF6000, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a derivative of theophylline, a well-known bronchodilator, and has been synthesized using various methods.
作用機序
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
生化学的および生理学的効果
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, this compound has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function.
実験室実験の利点と制限
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has several advantages for lab experiments. This compound is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has some limitations for lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. Additionally, this compound has low bioavailability, which may limit its use in clinical studies.
将来の方向性
There are several future directions for (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline research. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies should focus on elucidating the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline and identifying its molecular targets. Finally, clinical studies should be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction has been the most commonly used method for the synthesis of this compound. This method involves the reaction of 2-chloro-3,4-dimethoxystyrylboronic acid with theophylline in the presence of a palladium catalyst and a base.
科学的研究の応用
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
155271-44-6 |
|---|---|
製品名 |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline |
分子式 |
C17H17ClN4O4 |
分子量 |
376.8 g/mol |
IUPAC名 |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O4/c1-21-15-13(16(23)22(2)17(21)24)19-11(20-15)8-6-9-5-7-10(25-3)14(26-4)12(9)18/h5-8H,1-4H3,(H,19,20)/b8-6+ |
InChIキー |
NRTDUBYEUVUYIX-SOFGYWHQSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-dimethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



